Technical Guide: 4-Bromo-2-iodo-7-azaindole
Technical Guide: 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in pharmaceutical research and development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Identification
| Compound Name | CAS Number |
| 4-Bromo-2-iodo-7-azaindole | 1260879-70-6[1] |
| N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4[2] |
| 4-Bromo-7-azaindole | 348640-06-2[3][4][5][6] |
Physicochemical Properties of Related Azaindole Compounds
Quantitative data for the immediate precursor, 4-Bromo-7-azaindole, is presented below, offering insights into the general characteristics of this class of compounds.
| Property | Value | Source |
| Molecular Formula | C7H5BrN2 | [3][4][5] |
| Molecular Weight | 197.03 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 173-183 °C | [3][7] |
| Purity | ≥ 97% | [4] |
Synthesis of Azaindole Intermediates
The synthesis of substituted azaindoles is a critical step in the development of new chemical entities. Below is a detailed experimental protocol for the synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole, a closely related precursor.
Experimental Protocol: Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[2]
Step 1: Lithiation
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A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.
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A hexane solution of n-butyllithium (1.6 M, 41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.
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The resulting solution is stirred for 60 minutes.
Step 2: Addition and Iodination
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The freshly prepared lithium diisopropylamide (LDA) solution is transferred via cannula to a solution of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.
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Stirring is continued at -78 °C for 90 minutes.
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Solid iodine (21.3 g, 83.7 mmol) is added in one portion, and the mixture is stirred at -78 °C for an additional 60 minutes.
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The reaction is then slowly warmed to -10 °C.
Step 3: Work-up and Purification
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The reaction is quenched with a saturated aqueous ammonium chloride solution (1 L).
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The organic layer is separated and washed sequentially with a saturated aqueous sodium bisulfite solution (750 mL) and a saturated aqueous sodium chloride solution (50 mL).
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.
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The product-containing fractions are collected and concentrated to yield N-Tosyl-4-bromo-2-iodo-7-azaindole (27 g, 93%) as an off-white solid.
Synthesis Workflow
Caption: Synthesis workflow for N-Tosyl-4-bromo-2-iodo-7-azaindole.
Applications in Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. This structural motif is particularly prominent in the design of kinase inhibitors.[7][8] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.
4-Bromo-7-azaindole and its derivatives are versatile building blocks for the synthesis of these inhibitors.[4][7] The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[9]
Role as a Kinase Inhibitor Scaffold
Azaindole-based compounds can mimic the adenine fragment of ATP, the natural substrate for kinases, allowing them to bind to the ATP-binding site of the enzyme and inhibit its catalytic activity. This inhibition can block downstream signaling pathways that are essential for tumor cell proliferation and survival. The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site.
The synthesis of GSK1070916, a selective Aurora B/C inhibitor, exemplifies the utility of 4-bromo-2-iodo-azaindole derivatives.[8] In this synthesis, a Suzuki cross-coupling reaction is performed at the 4-position of a protected 4-bromo-2-iodo-7-azaindole intermediate.[8]
Conceptual Kinase Inhibition Pathway
Caption: Conceptual diagram of kinase inhibition by an azaindole-based compound.
Safety and Handling
4-Bromo-7-azaindole is classified as toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.[3]
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
- 1. 4-Bromo-2-iodo-7-azaindole | 1260879-70-6 [m.chemicalbook.com]
- 2. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]
- 6. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]
- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 9. nbinno.com [nbinno.com]
